The synthesis of pUL89 Endonuclease-IN-2 involves several steps that include the design and optimization of small molecules based on structure-activity relationship studies. The compound was developed through integrated computational approaches that combined molecular docking and molecular dynamics simulations to identify potential inhibitors. These methods allowed researchers to define essential chemical features necessary for effective binding to the endonuclease domain of pUL89 .
Technical details regarding synthesis typically involve:
The molecular structure of pUL89 Endonuclease-IN-2 can be characterized by its ability to bind metal ions, specifically manganese ions, which are critical for the endonuclease activity. The structure-function relationship indicates that specific functional groups within the compound interact with both the metal ions and key amino acid residues in the active site of pUL89 .
pUL89 Endonuclease-IN-2 undergoes specific chemical reactions primarily involving coordination with metal ions in the active site of pUL89. The inhibition mechanism involves:
Technical details include assays that demonstrate how varying concentrations of pUL89 Endonuclease-IN-2 impact the cleavage activity of linearized plasmid DNA by pUL89 .
The mechanism of action for pUL89 Endonuclease-IN-2 involves:
Data supporting this mechanism includes experimental results showing significant reductions in nuclease activity when treated with varying concentrations of pUL89 Endonuclease-IN-2 .
Relevant analyses include thermal shift assays that assess stability under various conditions and confirm binding interactions through spectroscopic methods .
pUL89 Endonuclease-IN-2 has significant implications in scientific research and clinical applications:
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